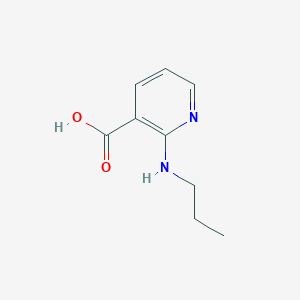

2-(Propylamino)nicotinic acid

Description

Context within Nicotinic Acid Derivative Chemistry

Nicotinic acid and its derivatives have a rich history in chemistry and pharmacology. nih.gov Nicotinic acid itself is a vital nutrient for the human body and is a precursor to the coenzymes nicotinamide (B372718) adenine (B156593) dinucleotide (NAD) and nicotinamide adenine dinucleotide phosphate (B84403) (NADP), which are essential for numerous metabolic processes. frontiersin.org The core structure of nicotinic acid has served as a versatile scaffold for the development of a wide array of compounds with diverse biological activities. nih.gov

The substitution at the 2-position of the nicotinic acid ring, as seen in 2-(propylamino)nicotinic acid, significantly influences the molecule's electronic and steric properties. This, in turn, can modulate its chemical reactivity and biological interactions. The synthesis of 2-aminonicotinic acid derivatives is a key area of research, providing intermediates for the creation of more complex molecules. guidechem.com

General synthetic strategies for producing 2-(alkylamino)nicotinic acids often involve the reaction of 2-chloronicotinic acid with the corresponding amine. researchgate.net For the synthesis of this compound, this would entail the reaction of 2-chloronicotinic acid with propylamine (B44156). This nucleophilic aromatic substitution reaction is a common and effective method for introducing amino groups onto the pyridine (B92270) ring. researchgate.netnih.gov

A general reaction scheme for the synthesis of 2-(alkylamino)nicotinic acids involves the nucleophilic substitution of the chlorine atom in 2-chloronicotinic acid with an alkylamine.

Importance in Contemporary Organic and Medicinal Chemistry Research

The broader class of 2-(amino)nicotinic acid derivatives has demonstrated significant potential in various fields. In medicinal chemistry, these compounds have been investigated for a range of therapeutic applications. For instance, derivatives of 2-anilinonicotinic acid have been explored as non-steroidal anti-inflammatory drugs (NSAIDs). nih.gov Furthermore, various nicotinic acid derivatives have shown promise as antibacterial, antiviral, and antitumor agents. researchgate.net

In the field of agricultural science, nicotinic acid derivatives have been developed as herbicides and fungicides, highlighting the versatility of this chemical scaffold. usda.gov The structural modifications possible on the nicotinic acid backbone allow for the fine-tuning of biological activity to target specific enzymes or receptors in different organisms.

While specific research on the biological activities of this compound is not extensively documented in publicly available literature, its structural similarity to other biologically active 2-aminonicotinic acid derivatives suggests it could be a valuable building block or a candidate for screening in various biological assays. Its physicochemical properties, influenced by the propylamino group, could offer unique advantages in terms of solubility, lipophilicity, and target engagement compared to other derivatives.

Detailed Research Findings

Detailed experimental data and research findings specifically for this compound are limited in publicly accessible scientific literature. However, based on the known properties of closely related compounds like 2-aminonicotinic acid and other 2-(alkylamino)nicotinic acid derivatives, we can infer some of its expected characteristics. guidechem.comchemicalbook.com

Interactive Data Table: Chemical and Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C9H12N2O2 | Synblock nih.gov |

| Molecular Weight | 180.20 g/mol | Synblock nih.gov |

| CAS Number | 74611-52-2 | Synblock nih.gov |

| Appearance | Expected to be a crystalline solid | Inferred from similar compounds |

| Solubility | Expected to have some solubility in organic solvents and aqueous basic solutions | Inferred from similar compounds |

| Spectroscopic Data | No specific data available in public databases. Expected ¹H and ¹³C NMR spectra would show signals corresponding to the propyl group and the substituted pyridine ring. | N/A |

Interactive Data Table: Comparison with Related Compounds

| Compound | Key Structural Difference | Known Research Application |

| Nicotinic Acid | No substituent at the 2-position | Vitamin B3, treatment of dyslipidemia nih.gov |

| 2-Aminonicotinic Acid | Amino group at the 2-position | Synthetic intermediate, component of hair dyes guidechem.comchemicalbook.com |

| Flunixin (B1672893) | A substituted anilino group at the 2-position | Non-steroidal anti-inflammatory drug (NSAID) nih.gov |

| Niflumic Acid | A trifluoromethyl-substituted anilino group at the 2-position | Analgesic and anti-inflammatory agent |

The study of nicotinic acid derivatives continues to be a fruitful area of research, with new applications and synthetic methodologies regularly being reported. While this compound itself has not been the focus of extensive investigation, its place within this important class of compounds suggests that it holds potential for future discovery and application in both organic synthesis and medicinal chemistry. Further research is needed to fully elucidate its chemical and biological properties.

Structure

3D Structure

Properties

IUPAC Name |

2-(propylamino)pyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2/c1-2-5-10-8-7(9(12)13)4-3-6-11-8/h3-4,6H,2,5H2,1H3,(H,10,11)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYONGVMXQDSGRB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC1=C(C=CC=N1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Propylamino Nicotinic Acid and Its Structural Analogs

Conventional Synthetic Pathways

Conventional methods for synthesizing 2-(propylamino)nicotinic acid and its structural relatives have historically relied on well-established organic reactions. These pathways, while effective, often involve harsh reaction conditions and the use of environmentally non-friendly solvents.

Amination Reactions of 2-Halonicotinic Acids

A primary and widely utilized method for the synthesis of 2-aminonicotinic acid derivatives is the nucleophilic substitution of a halogen atom on the pyridine (B92270) ring with an amine. The most common starting material for this reaction is 2-chloronicotinic acid.

The reaction involves the direct amination of 2-chloronicotinic acid with an appropriate amine, such as propylamine (B44156), to yield this compound. This reaction is typically facilitated by a base and can be conducted in various solvents. The presence of the carboxylic acid group at the 3-position of the pyridine ring activates the halogen at the 2-position towards nucleophilic attack. nih.govresearchgate.net For instance, the reaction of 2-chloronicotinic acid with various aniline (B41778) derivatives has been shown to produce 2-arylaminonicotinic acids in good to excellent yields. nih.govd-nb.info The electron-withdrawing nature of the carboxylic acid group enhances the electrophilicity of the carbon atom bonded to the chlorine, making it more susceptible to attack by the amine nucleophile.

Microwave irradiation has also been employed to accelerate the amination of 2-chloronicotinic acid. For example, the synthesis of 2-(methylamino)nicotinic acid was achieved in high yield by reacting 2-chloronicotinic acid with aqueous methylamine (B109427) under microwave heating at temperatures between 120°C and 140°C. researchgate.net This indicates that microwave-assisted synthesis can be a viable and efficient alternative to conventional heating for these types of reactions.

Ullmann Condensation Approaches in 2-Arylamino Nicotinic Acid Synthesis

The Ullmann condensation, a copper-catalyzed reaction, is another classical method for the formation of C-N bonds and has been applied to the synthesis of 2-arylaminonicotinic acids. wikipedia.orgorganic-chemistry.org This reaction typically involves the coupling of an aryl halide with an amine in the presence of a copper catalyst and a base, often at elevated temperatures. wikipedia.org

In the context of 2-arylaminonicotinic acid synthesis, the Ullmann reaction involves the condensation of 2-chloronicotinic acid with various substituted anilines. researchgate.net The traditional Ullmann reaction often requires stoichiometric amounts of copper, high-boiling polar solvents like N-methylpyrrolidone (NMP), nitrobenzene, or dimethylformamide (DMF), and high temperatures, often exceeding 210°C. researchgate.netwikipedia.orgresearchgate.net These conditions can limit the functional group tolerance and pose environmental concerns. researchgate.net

Improvements to the Ullmann condensation have been sought to make the process more efficient and environmentally friendly. researchgate.net These include the use of soluble copper catalysts supported by ligands, which can lead to better yields and milder reaction conditions. wikipedia.org Despite these advancements, the Ullmann condensation for the synthesis of 2-arylaminonicotinic acids can still be hampered by long reaction times and the need for non-green solvents. researchgate.netresearchgate.net

Advanced Synthetic Strategies

In response to the limitations of conventional methods, recent research has focused on developing more advanced, efficient, and sustainable synthetic strategies for this compound and its derivatives. These approaches often prioritize solvent-free conditions and the use of catalysts to improve reaction rates and yields.

Solvent-Free Reaction Protocols for this compound Derivatives

Solvent-free, or neat, reaction conditions have gained significant attention as a green chemistry approach to organic synthesis. d-nb.info The elimination of solvents reduces waste, simplifies product work-up, and can lead to increased reaction rates due to higher reactant concentrations. d-nb.info

A notable example is the solvent-free synthesis of 2-(arylamino)nicotinic acid derivatives, including the non-steroidal anti-inflammatory drug (NSAID) flunixin (B1672893), from 2-chloronicotinic acid and the corresponding aniline derivative. nih.govd-nb.info These reactions have been shown to proceed efficiently at elevated temperatures, providing good to excellent yields in short reaction times. d-nb.infodntb.gov.ua For instance, a series of 2-anilino nicotinic acid derivatives were synthesized in 15–120 minutes with high yields under solvent- and catalyst-free conditions. dntb.gov.ua This approach highlights the potential for developing more sustainable manufacturing processes for these important compounds.

Catalytic Amination Reactions

The use of catalysts in the amination of 2-halonicotinic acids can significantly enhance reaction efficiency, allowing for milder conditions and improved yields. Brønsted acid catalysis, in particular, has emerged as a powerful tool in this area. wikipedia.org

Brønsted acids, which are proton donors, can activate the substrate towards nucleophilic attack. wikipedia.org Boric acid (H₃BO₃) has been identified as an effective, inexpensive, and environmentally friendly Brønsted acid catalyst for the synthesis of 2-(arylamino)nicotinic acid derivatives. d-nb.inforesearchgate.netsemanticscholar.org

In a solvent-free approach, boric acid has been successfully used to catalyze the reaction between 2-chloronicotinic acid and various anilines. d-nb.inforesearchgate.net The proposed mechanism suggests that boric acid activates the pyridine ring towards nucleophilic attack by forming a pyridinium (B92312) salt. nih.govd-nb.info This catalytic system offers several advantages, including excellent yields, straightforward workup, and the use of a readily available and safe catalyst. d-nb.info For the synthesis of flunixin, optimal conditions were found to be a 2:1 molar ratio of the aniline to 2-chloronicotinic acid at 120°C in the presence of a catalytic amount of boric acid. nih.govd-nb.info

The application of boric acid catalysis has been extended to a range of 2-(arylamino)nicotinic acid derivatives, demonstrating its versatility. d-nb.inforesearchgate.net Research has shown that reactions of various aniline derivatives with 2-chloronicotinic acid under these conditions provide good to excellent yields. nih.govd-nb.info

Interactive Data Table: Synthesis of 2-Arylaminonicotinic Acid Derivatives

Below is a table summarizing the synthesis of various 2-arylaminonicotinic acid derivatives under different conditions.

| Starting Amine | Catalyst | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |

| 2-methyl-3-trifluoromethylaniline | Boric Acid | None | 120 | Not Specified | Excellent | d-nb.info |

| Aniline | None | None | Not Specified | 15-120 min | Good to Excellent | dntb.gov.ua |

| Substituted Anilines | Copper | DMF/Xylene | >210 | Long | Average | researchgate.net, researchgate.net |

| Aqueous Methylamine | None (Microwave) | Water | 120-140 | 1.5-2 h | High | researchgate.net |

| Aniline Derivatives | Boric Acid | None | 120 | Short | Good to Excellent | nih.gov |

Transition Metal-Catalyzed Coupling Reactions (e.g., Palladium Catalysis)

Transition metal catalysis, particularly using palladium, offers a powerful tool for the formation of carbon-nitrogen (C-N) bonds, a critical step in the synthesis of 2-(alkylamino)nicotinic acids. While the Ullman condensation, a copper-catalyzed reaction, has been traditionally used for synthesizing 2-arylaminonicotinic acids from 2-chloronicotinic acid, modern palladium-catalyzed methods provide alternatives with potentially higher efficiency and broader substrate scope. nih.govresearchgate.net

Palladium-catalyzed reactions, such as the Buchwald-Hartwig amination, are state-of-the-art for C-N bond formation. Although specific literature detailing the Buchwald-Hartwig amination for the synthesis of this compound is not prevalent, the principles are widely applicable. This reaction would theoretically involve the coupling of 2-chloronicotinic acid with propylamine in the presence of a palladium catalyst (e.g., Pd(OAc)₂) and a suitable phosphine (B1218219) ligand.

Furthermore, palladium catalysis is extensively used for the modification of the nicotinic acid scaffold. For instance, palladium-catalyzed Suzuki coupling reactions have been employed to introduce aryl groups at the 5-position of the pyridine ring in 2-(propylamino)pyridinecarbonitrile derivatives. nih.gov Similarly, palladium catalysts have been developed for the synthesis of 2-aryl propionic acids through sequential Heck coupling and hydroxycarbonylation, demonstrating the versatility of palladium in functionalizing aromatic carboxylic acids. mdpi.com These examples underscore the potential of palladium catalysis in both the primary synthesis and subsequent derivatization of this compound analogs.

Microwave-Assisted Synthetic Routes

Microwave-assisted organic synthesis has emerged as a highly effective technique for accelerating reaction rates and improving yields, particularly in the synthesis of heterocyclic compounds. The synthesis of this compound and its analogs from 2-chloronicotinic acid is significantly enhanced by microwave irradiation. researchgate.netgrafiati.com

A detailed study demonstrated that a range of 2-aminonicotinic acids can be efficiently prepared by reacting 2-chloronicotinic acid with various primary and secondary amines under microwave heating. researchgate.net The optimal conditions for these reactions were identified as using 3 equivalents of the amine in water as a solvent, with the addition of diisopropylethylamine as a base, and heating at 200°C for 2 hours. researchgate.netresearchgate.net This method provides moderate to high isolated yields for a variety of amines, including aliphatic, benzylic, and anilines. researchgate.net For the synthesis of 2-(methylamino)nicotinic acid, high yields were achieved by heating with aqueous methylamine at 120°C for 2 hours or 140°C for 1.5 hours. researchgate.netresearchgate.net

The use of microwave irradiation dramatically reduces reaction times compared to conventional heating methods. For example, some syntheses that would require many hours under reflux can be completed in minutes to a few hours in a microwave reactor. researchgate.netmdpi.com This rapid and efficient heating makes microwave-assisted synthesis a preferred method for creating libraries of 2-(alkylamino)nicotinic acid derivatives for further research. researchgate.netconnectjournals.com

| Amine | Product | Reaction Conditions | Yield (%) | Reference |

| Propylamine | This compound | 200°C, 2h, H₂O, DIEA | 76 | researchgate.net |

| Methylamine | 2-(Methylamino)nicotinic acid | 120°C, 2h, H₂O | 92 | researchgate.net |

| Benzylamine | 2-(Benzylamino)nicotinic acid | 200°C, 2h, H₂O, DIEA | 87 | researchgate.net |

| Aniline | 2-(Phenylamino)nicotinic acid | 200°C, 2h, H₂O, DIEA | 62 | researchgate.net |

| Morpholine | 2-Morpholinonicotinic acid | 200°C, 2h, H₂O, DIEA | 88 | researchgate.net |

This table presents a selection of 2-aminonicotinic acid derivatives synthesized via microwave-assisted reaction of 2-chloronicotinic acid with various amines. Data sourced from Tetrahedron Letters 50(21):2481-2483. researchgate.net

Derivatization Strategies for the Propylamino Moiety

The propylamino group of this compound offers a versatile handle for further chemical modification, allowing for the synthesis of a diverse range of analogs with tailored properties.

Instead of modifying the propylamino group post-synthesis, a common and efficient strategy is to introduce various substituted alkylamino or arylamino groups directly by reacting 2-chloronicotinic acid with a diverse array of primary or secondary amines. As demonstrated in microwave-assisted syntheses, this approach allows for the facile creation of a library of compounds where the N-substituent is varied. researchgate.net This method has been successfully applied to a wide range of amines, including:

Linear and branched alkylamines: Such as methylamine, ethylamine, and isobutylamine. researchgate.net

Cyclic amines: Including piperidine, pyrrolidine, and morpholine. researchgate.netnih.gov

Aromatic and benzylic amines: Such as aniline and benzylamine. researchgate.net

This strategy provides direct access to a multitude of structural analogs, each with a unique substituent on the amino nitrogen.

The secondary amine nitrogen in this compound is nucleophilic and can undergo various chemical transformations. Standard reactions for secondary amines can be applied to introduce further diversity. These modifications include:

N-Alkylation: Reaction with alkyl halides or reductive amination can introduce an additional alkyl group, converting the secondary amine into a tertiary amine.

N-Acylation: The amine can be readily acylated using acyl chlorides or activated esters (e.g., N-hydroxysuccinimide esters) to form amides. nih.gov This is a common method for attaching various functional groups or labels to amine-containing molecules.

N-Arylation: While less common for secondary alkylamines, reactions like the Buchwald-Hartwig amination could potentially be used to attach aryl groups.

These modifications allow for the fine-tuning of the electronic and steric properties of the substituent at the C-2 position. nih.govresearchgate.net

Derivatization Strategies for the Nicotinic Acid Core

The nicotinic acid core itself presents two main sites for derivatization: the carboxylic acid group and the pyridine ring.

The carboxylic acid functional group can be transformed into a variety of other functional groups using well-established chemical reactions. These derivatizations are crucial for creating prodrugs, altering solubility, or preparing intermediates for further coupling reactions. Common modifications include:

Esterification: Reaction with alcohols under acidic conditions or using coupling agents can yield the corresponding esters. Procedures for preparing tert-butyl esters of aminonicotinic acids have been reported. researchgate.net

Amidation: Coupling with amines using standard peptide coupling reagents (e.g., HATU, DCC) produces amides. bohrium.com This strategy is widely used to link the nicotinic acid core to other molecules of interest.

Reduction: The carboxylic acid can be reduced to a primary alcohol, which can then be used in subsequent transformations.

Conversion to other derivatives: The acid can also be converted to acid chlorides, hydrazides, and other related functional groups. nih.gov

The pyridine ring can also be functionalized, typically through electrophilic or nucleophilic substitution, or through metal-catalyzed cross-coupling reactions. A key example is the functionalization of the related 2-(propylamino)pyridinecarbonitrile. In one study, the pyridine ring was first brominated at the 5-position using N-bromosuccinimide (NBS). nih.gov The resulting 5-bromo derivative then served as a substrate for a palladium-catalyzed Suzuki coupling reaction with various arylboronic acids, successfully introducing a range of aryl substituents onto the nicotinic acid backbone. nih.gov This two-step process of halogenation followed by cross-coupling is a powerful strategy for elaborating the nicotinic acid core.

Substituent Effects and Introduction on the Pyridine Ring

The introduction of an amino group, such as a propylamino group, at the C-2 position of the nicotinic acid scaffold is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction. A common precursor for this transformation is 2-chloronicotinic acid. d-nb.info The reactivity of the pyridine ring toward nucleophilic attack is significantly influenced by the electronic properties of its substituents.

The carboxylic acid group (–COOH) at the 3-position of 2-chloronicotinic acid plays a crucial activating role. As a strongly electron-withdrawing group, it deactivates the pyridine ring towards electrophilic substitution but activates it for nucleophilic substitution, especially at the ortho (2- and 4-) positions. d-nb.info This activation facilitates the displacement of the chloro group by a nucleophile like propylamine. The electron-withdrawing nature of the carboxyl group helps to stabilize the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the SNAr reaction. d-nb.info This stabilization lowers the activation energy of the reaction, making the substitution more facile.

Research on the synthesis of structurally related 2-(arylamino)nicotinic acids, such as flunixin, demonstrates this principle effectively. In these syntheses, 2-chloronicotinic acid is reacted with various anilines. d-nb.infonih.gov The reaction is often catalyzed by an acid, such as boric acid, which can further activate the pyridine ring towards nucleophilic attack by forming a pyridinium salt. d-nb.info The general conditions for these reactions highlight the feasibility of using similar methods for the synthesis of this compound. For instance, the synthesis of flunixin from 2-chloronicotinic acid and 2-methyl-3-trifluoromethylaniline has been optimized under solvent-free conditions at elevated temperatures. nih.govresearchgate.net

The presence of other substituents on the pyridine ring can also modify the ring's reactivity. For example, the introduction of a trifluoromethyl group, another strong electron-withdrawing group, at the 6-position is used in the synthesis of some nicotinic acid derivatives to enhance certain properties. smolecule.com The synthesis of 2-(propylamino)-6-(trifluoromethyl)nicotinic acid begins with a suitable nicotinic acid derivative, followed by the introduction of the trifluoromethyl group and then the propylamino group via nucleophilic substitution. smolecule.com

Below is a table summarizing the influence of substituents and reaction conditions on the synthesis of 2-aminonicotinic acid analogs.

| Starting Material | Nucleophile | Catalyst/Conditions | Product | Yield (%) | Reference |

| 2-Chloronicotinic acid | 2-Methyl-3-trifluoromethylaniline | H₃BO₃, 120 °C, solvent-free | Flunixin | 82 | d-nb.inforesearchgate.net |

| 2-Chloronicotinic acid | Aniline | H₃BO₃, 120 °C, solvent-free | 2-(Phenylamino)nicotinic acid | 82.6 | d-nb.info |

| 2-Chloronicotinic acid | p-Toluidine | H₃BO₃, 120 °C, solvent-free | 2-(p-Tolylamino)nicotinic acid | 78.4 | d-nb.info |

| 2-Chloro-3-cyanopyridine | Morpholine | Not specified | 2-Morpholinonicotinonitrile | Not specified | nih.gov |

| 2-Chloro-3-cyanopyridine | Piperidine | Not specified | 2-Piperidinonicotinonitrile | Not specified | nih.gov |

This table is interactive. Users can sort the columns to compare different reaction parameters.

Functional Group Interconversions of the Carboxylic Acid

Once the this compound scaffold is assembled, the carboxylic acid group at the 3-position offers a versatile handle for further chemical modifications through various functional group interconversions. These transformations are standard in organic synthesis and allow for the creation of a diverse library of derivatives. ub.edu

Common interconversions for the carboxylic acid group include:

Esterification: Reacting this compound with an alcohol in the presence of an acid catalyst yields the corresponding ester. This is a fundamental reaction for modifying the polarity and steric properties of the molecule.

Amidation: The carboxylic acid can be converted into an amide by reaction with an amine. This typically requires activating the carboxylic acid first, for example, by converting it to an acid chloride or using coupling agents. The resulting amides are generally more stable and less reactive than esters. nih.gov

Reduction to an Alcohol: The carboxylic acid can be reduced to the corresponding primary alcohol, (2-(propylamino)pyridin-3-yl)methanol. Powerful reducing agents like lithium aluminum hydride (LiAlH₄) are typically required for this transformation, as milder reagents like sodium borohydride (B1222165) are generally ineffective at reducing carboxylic acids. imperial.ac.uk

Conversion to Acid Chloride: Treatment with reagents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) converts the carboxylic acid into the more reactive acid chloride. This derivative is not typically isolated but serves as a key intermediate for the synthesis of esters and amides under milder conditions. nerdfighteria.info

These transformations are crucial for structure-activity relationship studies, where systematic modification of the molecule is necessary to explore its chemical and biological space.

The table below outlines key functional group interconversions for a generic carboxylic acid, which are applicable to this compound.

| Starting Functional Group | Reagent(s) | Resulting Functional Group | Product Example with this compound backbone | Reference |

| Carboxylic Acid (-COOH) | Alcohol (R'-OH), H⁺ | Ester (-COOR') | Methyl 2-(propylamino)nicotinate | nih.gov |

| Carboxylic Acid (-COOH) | 1. SOCl₂ 2. Amine (R'₂NH) | Amide (-CONR'₂) | N,N-Dimethyl-2-(propylamino)nicotinamide | nih.govnerdfighteria.info |

| Carboxylic Acid (-COOH) | LiAlH₄, then H₃O⁺ | Primary Alcohol (-CH₂OH) | (2-(Propylamino)pyridin-3-yl)methanol | imperial.ac.uk |

| Ester (-COOR') | LiAlH₄, then H₃O⁺ | Primary Alcohol (-CH₂OH) | (2-(Propylamino)pyridin-3-yl)methanol | imperial.ac.uk |

| Amide (-CONR'₂) | LiAlH₄, then H₃O⁺ | Amine (-CH₂NR'₂) | 3-((Dimethylamino)methyl)-N-propylpyridin-2-amine | nerdfighteria.info |

This table is interactive. Users can sort the columns to explore different synthetic transformations.

Mechanistic Investigations of Chemical Processes Involving 2 Propylamino Nicotinic Acid

Reaction Mechanisms in Synthetic Pathways

The synthesis of 2-(propylamino)nicotinic acid and its derivatives often involves fundamental reaction mechanisms that are crucial for understanding and optimizing their production. These pathways primarily include nucleophilic aromatic substitution and various catalytic activation methods.

Detailed Exploration of Nucleophilic Aromatic Substitution (SNAr) on the Pyridine (B92270) Ring

The synthesis of 2-(arylamino)nicotinic acids, a class of compounds to which this compound belongs, frequently employs the nucleophilic aromatic substitution (SNAr) mechanism. researchgate.net This type of reaction is characteristic of pyridine and its derivatives, which are electron-deficient aromatic systems. youtube.com The presence of the electronegative nitrogen atom in the pyridine ring facilitates nucleophilic attack, particularly at the ortho (2- and 6-) and para (4-) positions, by making these positions electron-deficient. youtube.comquora.com

In the case of synthesizing this compound, a common starting material is 2-chloronicotinic acid. The reaction proceeds through the attack of a nucleophile, such as an amine, on the carbon atom bearing the leaving group (in this case, a chlorine atom). youtube.com The reaction mechanism is analogous to the reaction of acid chlorides with nucleophiles, involving an addition-elimination process. youtube.com The nucleophile attacks the sp2-hybridized carbon, leading to the formation of a tetrahedral intermediate. youtube.com This intermediate is stabilized by resonance, with the negative charge being delocalized onto the electronegative nitrogen atom of the pyridine ring. quora.com The aromaticity of the pyridine ring is temporarily disrupted in this intermediate state. youtube.com Subsequently, the leaving group (chloride ion) is eliminated, and the aromaticity of the ring is restored, yielding the final substituted product. youtube.com

The rate of this reaction is influenced by the nature of the leaving group, the nucleophilicity of the attacking amine, and the electronic properties of the pyridine ring. youtube.comyoutube.com The use of pyridinium (B92312) salts can further activate the ring towards nucleophilic attack due to the additional positive charge on the nitrogen atom. youtube.com

Elucidation of Catalytic Activation Mechanisms

Various catalytic systems have been developed to enhance the efficiency and sustainability of the synthesis of 2-(arylamino)nicotinic acid derivatives. The Ullmann reaction, a classical method for forming C-N bonds, has been traditionally used but often requires stoichiometric amounts of copper reagents, high temperatures, and long reaction times. researchgate.net

More contemporary and "green" approaches have focused on the use of catalysts to overcome these limitations. For instance, boric acid has been reported as an effective catalyst for the synthesis of flunixin (B1672893), a 2-(arylamino)nicotinic acid derivative, under solvent-free conditions. researchgate.net While the precise mechanism of boric acid catalysis in this context is not fully detailed in the provided search results, it is known to act as a Lewis acid, potentially activating the substrate.

Another catalytic approach involves the use of p-toluenesulfonic acid in the presence of pyridine in an aqueous medium. researchgate.netresearchgate.net In this system, the acid catalyst likely protonates the nitrogen of the pyridine ring of 2-chloronicotinic acid, further increasing its electrophilicity and making it more susceptible to nucleophilic attack by the amine. Pyridine can also act as a base to neutralize the HCl generated during the reaction.

Furthermore, palladium-on-carbon (Pd/C) catalysts are employed in the deoxygenation step during the synthesis of certain nicotinic acid derivatives, such as 2-acetylnicotinic acid from nicotinic acid N-oxide. google.com This process typically involves hydrogenation, where the catalyst facilitates the removal of the oxygen atom from the N-oxide.

Intermolecular Interactions and Self-Assembly in Solution and Solid State

The structure and properties of this compound in both solution and the solid state are significantly influenced by a variety of intermolecular interactions, most notably hydrogen bonding. These interactions dictate the formation of supramolecular assemblies, including different polymorphic forms and aggregates.

Formation and Stability of Hydrogen Bonding Networks

In the solid state, 2-(arylamino)nicotinic acids, including analogs of this compound, exhibit a range of hydrogen bonding motifs. A common interaction is the formation of a hydrogen bond between the carboxylic acid group and the nitrogen atom of the pyridine ring, known as an acid-pyridine synthon. researchgate.netresearchgate.net This can occur as a neutral O-H···N hydrogen bond. researchgate.net

For example, in the neutral polymorphs of 2-(p-tolylamino)nicotinic acid, the crystal structures are sustained by this neutral O–H···N hydrogen bond where the carboxylic acid proton is donated to the pyridine nitrogen acceptor. researchgate.net These acid-pyridine synthons can then form chains of molecules. researchgate.net Additionally, other weaker interactions like C-H···O and C-H···π interactions can connect these chains to form 2D sheets. researchgate.net In some polymorphs, π-π stacking interactions between the aromatic rings also play a significant role in the crystal packing. researchgate.net

The stability of these hydrogen bonding networks is influenced by factors such as molecular conformation. For instance, steric hindrance from bulky substituents can prevent a planar conformation and favor the formation of acid-pyridine synthons. researchgate.net

Understanding Zwitterionic Forms and Neutral Molecular Aggregates

Amphoteric molecules like this compound, which contain both acidic (carboxylic acid) and basic (amino and pyridine nitrogen) groups, can exist in either neutral or zwitterionic forms. researchgate.netresearchgate.net A zwitterion is formed when the acidic proton from the carboxylic acid group transfers to a basic site on the same or another molecule, resulting in a molecule with both a positive and a negative charge. researchgate.net

In the case of 2-(p-tolylamino)nicotinic acid, a zwitterionic polymorph was identified where proton transfer from the carboxylic acid to the pyridine nitrogen occurred, leading to an ionic N+–H···O− hydrogen bond. researchgate.netresearchgate.net The formation of this zwitterionic form was found to be dependent on the presence of coformers with pyridine moieties during crystallization. researchgate.net This suggests that the local environment plays a crucial role in stabilizing the zwitterionic state.

Spectroscopic techniques and single-crystal X-ray diffraction are instrumental in distinguishing between the neutral and zwitterionic forms. researchgate.netresearchgate.net The study of these different forms is important as they can exhibit distinct physical properties. The interconversion between neutral and zwitterionic forms can be influenced by factors such as pH and the presence of other interacting molecules. researchgate.net The ΔpKa value, which is the difference between the pKa of the acidic and basic groups, is a key factor in predicting whether a zwitterion will form. rsc.org

Investigation of Solution-Phase Aggregation Phenomena

In solution, molecules like nicotinic acid and its derivatives can form aggregates through intermolecular interactions. ul.pt The nature and extent of this aggregation depend on the solvent, concentration, and temperature. ul.ptmdpi.com

Studies on nicotinic acid have shown that solute-solute and solute-solvent interactions are significant. mdpi.com In some systems, self-association of the molecules is the predominant form of intermolecular complexation. mdpi.com 1H-NMR spectroscopy is a powerful tool to study aggregation in solution, as changes in chemical shifts can provide information about the formation of molecular aggregates during processes like cooling crystallization. ul.pt

For 2-phenylamino nicotinic acid, an amorphous state was found to contain aggregates of both hydrogen-bonded neutral molecules and zwitterions, as well as carboxylic acid dimers. nih.gov This indicates that even in a disordered state, specific intermolecular interactions drive the formation of local structures. The type of aggregate that forms can influence the subsequent crystallization behavior and the final crystalline form obtained. nih.gov The study of solution-phase aggregation is therefore critical for controlling polymorphism in the solid state. ul.pt

Structure Activity Relationship Sar Studies Based on the 2 Propylamino Nicotinic Acid Scaffold

Systematic Structural Modifications and Their Influence on Observed Activities

The biological activity of derivatives of 2-(propylamino)nicotinic acid can be finely tuned by making specific structural changes to the molecule. These modifications typically involve altering the propylamino side chain, substituting various groups on the nicotinic acid pyridine (B92270) ring, or replacing parts of the molecule with isosteric or bioisosteric groups.

Elucidation of Optimal Substituent Effects on the Propylamino Side Chain

The N-propyl group at the 2-position of the nicotinic acid is a crucial determinant of biological activity. The length and nature of this alkyl chain can significantly influence how the molecule interacts with its biological target. nih.gov

Research on related N-alkylindole analogs has shown that the length of the alkyl chain is critical for high-affinity receptor binding, with an optimal length often observed. nih.gov For instance, a chain length of at least three carbons can be necessary for significant binding, with peak affinity frequently seen with a five-carbon chain. nih.gov Extending the chain beyond this optimal length, for example to a heptyl group, can lead to a sharp decrease in binding affinity at target receptors. nih.gov This suggests that the binding pocket has a specific size and that a longer chain may introduce steric hindrance.

While direct studies on the systematic modification of the propyl group in this compound are not extensively documented in publicly available literature, we can infer the potential impact based on these general principles. It is hypothesized that variations in the length of the alkyl chain would modulate the lipophilicity and conformation of the molecule, thereby affecting its ability to fit into the binding site of its target protein.

Table 1: Inferred Influence of N-Alkyl Chain Length on the Biological Activity of 2-(Alkylamino)nicotinic Acid Derivatives

| Alkyl Group | Chain Length | Inferred Biological Activity | Rationale |

| Methyl | 1 | Low | Suboptimal length for effective binding pocket interaction. |

| Ethyl | 2 | Moderate | Improved interaction compared to methyl, but still potentially suboptimal. |

| Propyl | 3 | Baseline Activity | The reference compound for SAR studies. |

| Butyl | 4 | Potentially Increased | May approach optimal length for hydrophobic interactions. |

| Pentyl | 5 | Potentially Optimal | Often cited as an optimal chain length for receptor binding in related series. nih.gov |

| Hexyl | 6 | Potentially Decreased | May begin to introduce steric clashes within the binding site. |

| Heptyl | 7 | Low | Likely too long, leading to significant steric hindrance. nih.gov |

This table presents inferred data based on general principles of SAR and findings from related classes of compounds due to the lack of specific public data on this compound.

Investigation of Substituent Effects on the Nicotinic Acid Pyridine Ring

Modifications to the pyridine ring of nicotinic acid derivatives can have a profound effect on their biological activity. The electronic properties and steric bulk of substituents can alter the molecule's acidity, polarity, and ability to form key interactions with a receptor. zen-bio.com

Studies on related picolinate (B1231196) ions have demonstrated that the position of substituents on the pyridine ring significantly affects metal-ligand bonding, a principle that can be extended to receptor-ligand interactions. nih.gov For instance, substituting an amino group at different positions on the pyridine ring can alter the bond lengths with a central atom, indicating a change in the electronic distribution and binding affinity. nih.gov

In the context of this compound, introducing electron-withdrawing or electron-donating groups at various positions on the pyridine ring would be expected to modulate the compound's activity. For example, an electron-withdrawing group could enhance the acidity of the carboxylic acid, potentially leading to stronger ionic interactions with a receptor. Conversely, an electron-donating group might increase the basicity of the pyridine nitrogen, which could also be a key interaction point.

Table 2: Hypothetical Substituent Effects on the Pyridine Ring of this compound

| Position | Substituent | Electronic Effect | Anticipated Impact on Activity |

| 4 | -Cl | Electron-withdrawing | May enhance binding through altered electronic properties. |

| 4 | -OCH₃ | Electron-donating | Could increase electron density on the ring, potentially affecting binding. |

| 5 | -NO₂ | Strong electron-withdrawing | Significant alteration of electronic profile, potentially leading to improved or diminished activity depending on the target. |

| 5 | -CH₃ | Electron-donating | May enhance hydrophobic interactions and subtly alter electronics. |

| 6 | -F | Electron-withdrawing | Introduction of a halogen may lead to specific halogen bonding interactions. |

| 6 | -NH₂ | Strong electron-donating | Could significantly alter hydrogen bonding potential and basicity. |

This table is a hypothetical representation of potential SAR trends based on general medicinal chemistry principles.

Evaluation of Isosteric and Bioisosteric Replacements

Isosteric and bioisosteric replacements are a cornerstone of drug design, allowing for the optimization of physicochemical and pharmacokinetic properties while maintaining or improving biological activity. drughunter.com This strategy involves replacing a functional group with another that has similar steric and electronic properties. drughunter.com

For this compound, the carboxylic acid group is a prime candidate for bioisosteric replacement. Carboxylic acids can sometimes lead to poor oral bioavailability or rapid metabolism. Replacing it with a bioisostere such as a tetrazole, a hydroxamic acid, or a sulfonamide could improve these properties while retaining the necessary acidic proton for receptor interaction.

Similarly, the pyridine ring itself can be replaced with other five- or six-membered heterocycles to explore different spatial arrangements and electronic distributions. The amide linkage in related nicotinic acid derivatives has also been successfully replaced with other groups to enhance metabolic stability. drughunter.com

Computational Approaches in SAR Studies

Computational chemistry provides powerful tools to rationalize and predict the SAR of novel compounds, thereby accelerating the drug discovery process. Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking are invaluable in understanding how structural features translate into biological activity.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. mdpi.com By calculating various molecular descriptors (e.g., lipophilicity, electronic properties, steric parameters), a model can be built to predict the activity of new, unsynthesized analogs. mdpi.com

For a series of this compound derivatives, a QSAR study would involve synthesizing a training set of compounds with diverse substituents on the propylamino chain and the pyridine ring. The biological activities of these compounds would be determined experimentally, and then a statistical model would be generated. Such models can highlight which descriptors are most important for activity. For instance, a model might reveal that a certain range of lipophilicity (logP) and a specific electronic character on the pyridine ring are crucial for high potency.

Molecular Docking and Ligand-Receptor Interaction Predictions

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.gov This technique allows for the visualization of how a molecule like this compound might fit into the active site of its biological target. uky.edu

By performing molecular docking studies, researchers can predict key interactions, such as hydrogen bonds, ionic interactions, and hydrophobic interactions, between the ligand and the receptor's amino acid residues. For this compound, docking could reveal, for example, that the carboxylic acid forms a salt bridge with a basic residue in the binding pocket, while the propyl group fits into a hydrophobic pocket. These insights are instrumental in designing new derivatives with improved binding affinity. For instance, if a void is identified in the binding pocket near the propyl group, a larger alkyl group might be proposed to fill that space and increase hydrophobic interactions. nih.gov

Impact of Conformational Flexibility on Structure-Activity Relationships

Research on 2-(phenylamino)nicotinic acid has revealed the existence of conformational polymorphism, where the molecule can crystallize in different solid-state forms, each characterized by a unique conformer of the molecule. uky.eduresearchgate.net This phenomenon underscores the inherent flexibility of the 2-(arylamino)nicotinic acid backbone. The primary sources of this flexibility are the torsional or dihedral angles around the single bonds connecting the phenyl ring, the amine linker, and the nicotinic acid core. uky.edu

The ability of a molecule to exist as a mixture of conformers in solution can be a crucial factor for its biological activity. nih.gov For a drug molecule to bind to its receptor, it often needs to adopt a specific, low-energy conformation, often referred to as the "bioactive conformation." A certain degree of conformational flexibility can be advantageous, allowing the molecule to adapt its shape to fit the binding site of the target protein. nih.gov Conversely, a rigid molecule may have a higher affinity for its target if its ground-state conformation closely matches the bioactive conformation, as less of an entropic penalty is paid upon binding.

The conformational landscape of the this compound scaffold is therefore a key area of investigation for modulating its biological activity. By understanding and controlling the conformational preferences of this scaffold, it may be possible to design analogs with improved potency, selectivity, and pharmacokinetic properties.

Table of Torsional Angles in Conformers of 2-(Phenylamino)nicotinic Acid Polymorphs

| Polymorph | Conformer | τ1 (C7-N1-C2-C3) [°] | τ2 (C8-C7-N1-C2) [°] | τ3 (C1-C2-N1-C7) [°] |

| α | A | 141.7 | -178.6 | 1.8 |

| β | A | 126.8 | -173.0 | 4.3 |

| γ | A | 158.4 | 179.9 | -1.5 |

| B | 129.4 | 177.3 | -3.1 | |

| C | 155.8 | -179.3 | 2.0 | |

| D | 129.6 | -178.5 | 3.4 | |

| δ | A | 140.4 | 179.9 | -1.8 |

| B | 141.4 | -179.8 | 1.9 |

Data sourced from studies on the conformational polymorphism of 2-(phenylamino)nicotinic acid and is presented to illustrate the concept of conformational flexibility in a closely related scaffold. uky.edu

Coordination Chemistry of 2 Propylamino Nicotinic Acid As a Ligand

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with 2-(propylamino)nicotinic acid is anticipated to follow established procedures for related nicotinic acid derivatives. Typically, these syntheses involve the reaction of a soluble metal salt with the ligand in a suitable solvent, often under reflux conditions. nih.govdergipark.org.trbanglajol.info The choice of solvent and reaction conditions can influence the stoichiometry and structure of the resulting complex.

Characterization of these complexes relies on a suite of analytical techniques. Elemental analysis is crucial for determining the empirical formula and, consequently, the ligand-to-metal ratio. Thermogravimetric analysis (TGA) can provide information about the thermal stability of the complexes and the presence of coordinated or lattice water molecules. nih.gov For instance, a study on 2-aminonicotinic acid (2-ANA) complexes with various transition metals revealed a 1:2 metal-to-ligand stoichiometry for most divalent metals, with the exception of Ag(I) and Mn(II) which showed a 1:1 ratio. nih.gov

Table 1: Stoichiometry of Metal Complexes with 2-Aminonicotinic Acid (2-ANA)

| Metal Ion | Ligand-to-Metal Ratio | Reference |

|---|---|---|

| Co(II) | 2:1 | nih.gov |

| Ni(II) | 2:1 | nih.gov |

| Cu(II) | 2:1 | nih.gov |

| Zn(II) | 2:1 | nih.gov |

| Cd(II) | 2:1 | nih.gov |

| Fe(III) | 2:1 | nih.gov |

| Cr(III) | 2:1 | nih.gov |

| Ag(I) | 1:1 | nih.gov |

This table is based on data for 2-aminonicotinic acid, a close structural analog of this compound.

Ligand Binding Modes and Preferred Coordination Geometries

Nicotinic acid and its derivatives are versatile ligands capable of coordinating to metal centers in several ways. The primary coordination sites are the nitrogen atom of the pyridine (B92270) ring and the oxygen atoms of the carboxylate group. researchgate.net The presence of the propylamino substituent at the 2-position introduces an additional potential donor site, the amino nitrogen, further expanding the possible binding modes.

Common coordination modes for nicotinic acid derivatives include:

Monodentate: Coordination through the pyridine nitrogen or one of the carboxylate oxygens.

Bidentate: Chelation involving the pyridine nitrogen and one carboxylate oxygen, or bridging between two metal centers.

Tridentate: Involving the pyridine nitrogen, both carboxylate oxygens, or the involvement of a substituent donor atom.

The coordination geometry around the metal center is dictated by the metal's preferred coordination number and the steric and electronic properties of the ligand. Octahedral, tetrahedral, and square planar geometries are commonly observed in complexes of nicotinic acid derivatives. orientjchem.org For example, in the case of 2-aminonicotinic acid complexes, spectral studies have suggested octahedral geometries for several transition metal ions. nih.gov

Spectroscopic Signatures of Metal-2-(Propylamino)nicotinic Acid Complexes

Spectroscopic techniques are indispensable for elucidating the structure and bonding in metal complexes.

Infrared (IR) Spectroscopy: IR spectroscopy is particularly useful for identifying the coordination sites of the ligand. The coordination of this compound to a metal ion would be expected to cause characteristic shifts in the vibrational frequencies of the functional groups involved in binding.

Carboxylate Group: The strong C=O stretching vibration (ν(C=O)) of the carboxylic acid would be replaced by two distinct bands corresponding to the asymmetric (ν_as(COO⁻)) and symmetric (ν_s(COO⁻)) stretching vibrations of the coordinated carboxylate group. The separation between these two bands (Δν = ν_as - ν_s) can provide insights into the coordination mode of the carboxylate group (monodentate, bidentate chelating, or bridging).

Pyridine Ring: The C=N and C=C stretching vibrations of the pyridine ring are expected to shift to higher frequencies upon coordination of the pyridine nitrogen to the metal center. researchgate.net

Amino Group: A shift in the N-H stretching vibration of the propylamino group would indicate its involvement in coordination.

Table 2: Expected IR Spectral Shifts upon Coordination of this compound

| Functional Group | Free Ligand (cm⁻¹) | Coordinated Ligand (cm⁻¹) | Expected Shift |

|---|---|---|---|

| ν(C=O) of COOH | ~1700 | - | Disappears |

| ν_as(COO⁻) | - | ~1600-1650 | Appears |

| ν_s(COO⁻) | - | ~1400-1450 | Appears |

| ν(C=N) of Pyridine | ~1580-1600 | Higher frequency | Shift to higher wavenumbers |

This table presents generalized expected shifts based on the principles of coordination chemistry and data from related compounds.

Electronic (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the complex and can help to infer the coordination geometry. The spectra of the complexes are expected to show ligand-to-metal charge transfer (LMCT) bands, in addition to the d-d transitions for transition metal complexes with partially filled d-orbitals. The position and intensity of these d-d bands are characteristic of the coordination environment (e.g., octahedral, tetrahedral). For instance, studies on 2-aminonicotinic acid complexes have utilized UV-Vis spectra to propose octahedral geometries for Co(II), Ni(II), and Cu(II) complexes. nih.gov

Theoretical Studies of Metal-Ligand Interactions and Stability

DFT calculations can be employed to:

Optimize the geometry of the complexes to predict bond lengths, bond angles, and coordination geometries.

Calculate the binding energies to assess the stability of the metal-ligand bond.

Analyze the electronic structure by examining the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) to understand the nature of the metal-ligand interactions and predict reactivity.

Simulate the vibrational spectra to aid in the assignment of experimental IR and Raman bands.

For example, DFT studies on nicotinic acid benzylidenehydrazide derivatives have been used to determine structural and electronic parameters, as well as to study the stability and reactivity of these compounds as ligands. epstem.netresearchgate.netepstem.net Such theoretical investigations for this compound complexes would be invaluable in complementing experimental data and providing a deeper understanding of their properties. The stability of the formed complexes is a result of the interplay between the electronic and steric effects of the propylamino group and the coordination preferences of the metal ion.

Advanced Analytical Methodologies for 2 Propylamino Nicotinic Acid Research

Chromatographic Techniques Development and Validation

Chromatography is a cornerstone of analytical chemistry, enabling the separation of complex mixtures into their individual components. The development of reliable chromatographic methods is the first step in the analytical workflow for a compound like 2-(Propylamino)nicotinic acid.

High-Performance Liquid Chromatography (HPLC) is a premier technique for the analysis of non-volatile or thermally sensitive organic compounds. For the analysis of nicotinic acid and its derivatives, reversed-phase HPLC (RP-HPLC) is the most common approach. nih.gov

Method development for this compound would likely involve a C18 or similar hydrophobic stationary phase. researchgate.netresearchgate.net The mobile phase would typically consist of a mixture of an aqueous buffer (e.g., acetate (B1210297) or phosphate (B84403) buffer) and an organic modifier like acetonitrile (B52724) or methanol. researchgate.netresearchgate.net The pH of the mobile phase is a critical parameter to control the ionization and retention of the acidic nicotinic acid moiety and the basic amino group. Detection is often accomplished using a UV detector, with the wavelength set to an absorbance maximum for the pyridine (B92270) ring system, typically around 260-280 nm. researchgate.netresearchgate.net

Validation of the HPLC method is performed according to guidelines from the International Council for Harmonisation (ICH) to ensure its suitability for its intended purpose. nih.gov This process involves assessing parameters such as linearity, accuracy, precision (repeatability and intermediate precision), specificity, limit of detection (LOD), limit of quantification (LOQ), and robustness. nih.govresearchgate.net

Table 1: Illustrative RP-HPLC Method Parameters for Nicotinic Acid Analogues

| Parameter | Condition | Source |

|---|---|---|

| Column | Phenomenex Luna 5 µ C18 (250x4.6 mm) | researchgate.net |

| Mobile Phase | Sodium acetate buffer (pH 2.5) : Acetonitrile (90:10) | researchgate.net |

| Flow Rate | 1.5 mL/min | researchgate.net |

| Detection | UV at 278 nm | researchgate.net |

| Retention Time | 3.79 min (for nicotinic acid) | researchgate.net |

This table presents typical parameters for nicotinic acid analysis, which would serve as a starting point for developing a method for this compound.

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. Nicotinic acid and its derivatives, being polar and having low volatility, often require a derivatization step to increase their volatility and improve their chromatographic behavior. nih.gov A common derivatization technique is silylation, which converts the carboxylic acid group into a less polar and more volatile trimethylsilyl (B98337) ester. nih.gov

A GC method for derivatized this compound would likely employ a fused silica (B1680970) capillary column with a non-polar or medium-polarity stationary phase. ni.ac.rs A flame ionization detector (FID) is a common detector for quantitative analysis due to its robustness and wide linear range. ni.ac.rs Method development would focus on optimizing the temperature program of the GC oven to achieve good separation from other components. ni.ac.rs Validation would follow similar principles as for HPLC, ensuring the method is accurate, precise, and reliable for its intended application. ni.ac.rs

Mass Spectrometry-Based Analytical Approaches

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is highly sensitive and specific, making it invaluable for both quantitative analysis and structural elucidation.

The coupling of liquid chromatography or gas chromatography with mass spectrometry provides a powerful analytical tool.

LC-MS: Liquid Chromatography-Mass Spectrometry (LC-MS), particularly with a tandem mass spectrometer (LC-MS/MS), is the benchmark for the sensitive and selective quantification of drugs and metabolites in complex biological matrices like plasma. nih.govnih.gov For this compound, an LC-MS/MS method would likely use an electrospray ionization (ESI) source, operating in positive ion mode to protonate the basic nitrogen atoms. nih.govresearchgate.net In the tandem mass spectrometer, specific precursor-to-product ion transitions are monitored in what is known as Multiple Reaction Monitoring (MRM), which provides excellent specificity and reduces background noise. nih.govresearchgate.net Sample preparation for biological samples often involves protein precipitation with a solvent like acetonitrile, followed by centrifugation. nih.govresearchgate.net

GC-MS: Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of GC with the detection capabilities of MS. Following derivatization, GC-MS can be used for both quantitative analysis and structural confirmation. The electron ionization (EI) mass spectrum provides a characteristic fragmentation pattern, often referred to as a "fingerprint," which can be used to confirm the identity of the compound by comparing it to a library of known spectra. nih.gov The fragmentation of the this compound derivative would yield specific ions that could be used for its identification.

Table 2: Example LC-MS/MS Parameters for Nicotinic Acid and its Metabolites

| Parameter | Condition | Source |

|---|---|---|

| Chromatography | Phenomenex Synergi Hydro-RP column | nih.gov |

| Mobile Phase | Isocratic elution with methanol-0.1% formic acid (5:95, v/v) | nih.gov |

| Ionization | Positive Electrospray Ionization (ESI) | nih.gov |

| Detection | Multiple Reaction Monitoring (MRM) | nih.gov |

| Precursor → Product Ion (Nicotinic Acid) | m/z 124.1 → 80.1 | nih.gov |

This table illustrates a typical LC-MS/MS setup for related compounds, which would be adapted for this compound.

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio of an ion, often to within a few parts per million (ppm). This high mass accuracy allows for the unambiguous determination of the elemental formula of a compound. For a novel or less-studied compound like this compound, HRMS would be essential to confirm its elemental composition and distinguish it from other potential isomers or compounds with similar nominal masses. Instruments like Orbitrap or Time-of-Flight (TOF) mass spectrometers are commonly used for HRMS analysis.

Coupled Analytical Techniques (e.g., LC-NMR, GC-IR)

LC-NMR: The coupling of liquid chromatography with Nuclear Magnetic Resonance (NMR) spectroscopy (LC-NMR) is a powerful technique for the direct structural elucidation of components in a mixture without the need for prior isolation. mdpi.com After separation on the HPLC column, the eluent flows through an NMR flow cell where NMR spectra are acquired. This would be particularly useful for identifying unknown metabolites or degradation products of this compound. Stop-flow LC-NMR, where the chromatographic flow is paused for the acquisition of more detailed 2D NMR spectra on a peak of interest, can provide comprehensive structural information. mdpi.com

GC-IR: Gas Chromatography coupled with Infrared Spectroscopy (GC-IR) provides information about the functional groups present in the separated compounds. As the components elute from the GC column, they pass through a "light pipe" where an infrared spectrum is obtained. While less common than GC-MS, GC-IR can be a valuable complementary technique. For this compound, GC-IR could confirm the presence of the carboxylic acid and secondary amine functional groups through their characteristic IR absorption bands.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(Propylamino)nicotinic acid, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : Synthesis typically involves nucleophilic substitution or amidation reactions. For example, substituted nicotinic acids can be synthesized via organolithium addition to pyridyl-oxazolines, followed by oxidation and deprotection (as demonstrated for 4-substituted analogs) . Optimization includes controlling reaction temperature, stoichiometry of propylamine, and purification via recrystallization or column chromatography. Purity should be verified using USP-grade reference standards for related impurities (e.g., propylamino derivatives) .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation account for structural features?

- Methodological Answer :

- NMR : Use -NMR to identify spin-spin coupling between the propylamino group and adjacent protons. The coupling constant () depends on dihedral angles and proximity (e.g., -coupling for vicinal protons) .

- IR : Confirm the carboxylic acid () and secondary amine () stretches.

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (, exact mass 180.0899).

Q. How can researchers ensure reproducibility in preclinical studies involving this compound?

- Methodological Answer : Follow NIH guidelines for experimental reporting, including detailed descriptions of animal models, dosing regimens, and statistical methods (e.g., ANOVA for inter-group comparisons). Document batch-specific purity () and storage conditions (e.g., below 25°C in airtight containers) to prevent degradation .

Advanced Research Questions

Q. What kinetic and mechanistic insights can be drawn from the oxidation of this compound under acidic conditions?

- Methodological Answer : Study pseudo-first-order kinetics using oxidants like peroxomonosulfate (). Monitor reaction progress via UV-Vis spectroscopy at for nicotinic acid derivatives (e.g., 260–280 nm). Protonation of the pyridine ring under acidic conditions enhances reactivity, as shown in analogous nicotinic acid oxidation studies . Rate laws should account for dependence (e.g., ) .

Q. How can researchers resolve contradictions in stability data for this compound across varying pH and temperature conditions?

- Methodological Answer : Conduct accelerated stability studies using HPLC to quantify degradation products (e.g., hydrolysis of the amide bond). Apply Arrhenius kinetics to extrapolate shelf-life. For pH-dependent instability, use buffer systems (pH 1–12) and identify degradation pathways (e.g., decarboxylation at low pH) .

Q. What advanced NMR techniques (e.g., 2D NOESY/ROESY) elucidate the spatial configuration of this compound in solution?

- Methodological Answer : 2D NOESY detects through-space interactions between the propylamino chain and pyridine ring protons, confirming intramolecular hydrogen bonding. ROESY is preferable for mid-sized molecules with slow tumbling rates. Assign cross-peaks using reference data for structurally related compounds (e.g., 2-aminonicotinic acid) .

Methodological Frameworks

-

PICOT Question Development :

-

Systematic Review Strategies :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.